molecular formula C14H11NOS B1361208 (2-Methoxy-5-phenyl)phenyl isothiocyanate CAS No. 206761-68-4

(2-Methoxy-5-phenyl)phenyl isothiocyanate

Cat. No. B1361208
CAS RN: 206761-68-4
M. Wt: 241.31 g/mol
InChI Key: TZRMLJYZKZTEFW-UHFFFAOYSA-N
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Description

“(2-Methoxy-5-phenyl)phenyl isothiocyanate” is a chemical compound with the molecular formula C14H11NOS. It has a molecular weight of 241.31 . The IUPAC name for this compound is 3-isothiocyanato-4-methoxy-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-5-phenyl)phenyl isothiocyanate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“(2-Methoxy-5-phenyl)phenyl isothiocyanate” has a molecular weight of 241.308 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis of Thiophene Derivatives

Isothiocyanates are crucial in synthesizing thiophene derivatives, which are significant in medicinal chemistry, pharmacology, agrochemistry, and materials science . The compound can react with various substrates to produce thiophenes that are screened for their potential anticancer activity against human cancer cell lines such as HEPG2 and MCF7 .

Antimicrobial Activity

The synthesized thiophenes from isothiocyanates have been tested for their antibacterial properties. They exhibit excellent to good activity against Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli, and moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, they show moderate to low antifungal activity against fungi like Aspergillus niger and Candida albicans .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives, which can be synthesized using isothiocyanates, are applied as key materials in OLEDs. These compounds contribute to the development of advanced display and lighting technologies .

Organic Field-Effect Transistors (OFETs)

Similarly, thiophene derivatives are used in OFETs, which are essential for creating flexible electronic devices. The electronic properties of these derivatives make them suitable for use in transistors .

Organic Photovoltaics (OPVs)

In the field of renewable energy, thiophene derivatives play a role in the production of organic photovoltaic cells. These cells are an alternative to traditional silicon-based solar cells, offering the advantage of being lightweight and flexible .

Medicinal Chemistry

Isothiocyanates are part of the synthesis process for drugs that contain a thiophene moiety. These drugs are used to treat conditions such as major depressive disorder, type 2 diabetes, and heart disease, with examples including duloxetine, canagliflozin, and clopidogrel .

PEGylation of Proteins

Phenyl isothiocyanate, a related compound, has been modified for use in the PEGylation of proteins. This process involves attaching polyethylene glycol (PEG) chains to proteins, which can alter their properties and improve their therapeutic potential .

Peptide Sequencing

Phenyl isothiocyanate is also used in peptide sequencing by Edman degradation. This method allows for the identification of amino acid sequences in peptides, which is fundamental in protein research and drug development .

properties

IUPAC Name

2-isothiocyanato-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRMLJYZKZTEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347092
Record name 3-Isothiocyanato-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206761-68-4
Record name 3-Isothiocyanato-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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